molecular formula C24H16ClF5N4O3 B3028025 mPGES1-IN-3 CAS No. 1469976-70-2

mPGES1-IN-3

カタログ番号 B3028025
CAS番号: 1469976-70-2
分子量: 538.9 g/mol
InChIキー: HOTSVKDMIYWWIY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MPGES1-IN-3, also known as Compound 17d, is a potent and selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1). It exhibits excellent mPGES-1 enzyme potency with an IC50 of 8 nM, cell potency (A549 IC50: 16.24 nM), and human whole blood potency (IC50: 249.9 nM) .


Synthesis Analysis

The synthesis of mPGES1-IN-3 involves structure-based rational design . The process involves the construction of three-dimensional pharmacophore models of mPGES-1 based on reported inhibitors .


Molecular Structure Analysis

The molecular weight of mPGES1-IN-3 is 538.85. Its molecular formula is C24H16ClF5N4O3 . The SMILES representation of its structure is O=C(NC1=CC(F)=CC(C(F)(F)F)=C1)C2=C(OCCO3)C3=C(N(C)C(NC4=C(Cl)C=CC=C4F)=N5)C5=C2 .

科学的研究の応用

1. Role in Immunosuppression and Melanoma

Research on microsomal prostaglandin E2 synthase 1 (mPGES1) has highlighted its significance in tumor-mediated immunosuppression, particularly in melanoma. Studies have demonstrated that mPGES1 is a crucial downstream effector of the COX2 pathway. It is linked with increased expression of immunosuppressive markers in human melanoma. Investigations using melanoma tissue arrays and mouse models have shown significant associations between high mPGES1 expression and low CD8+ T-cell infiltration, correlating with poorer patient survival. Inhibition of mPGES1 in these models led to suppressed tumor growth and enhanced response to PD-1 checkpoint immunotherapy, suggesting that mPGES1 inhibition might play a potential role in overcoming melanoma immune evasion (Kim, Roszik, Cho, Ogata, Milton, Peng, Menter, Ekmekcioglu, & Grimm, 2018) (Kim, Roszik, Cho, Ogata, Ekmekcioglu, & Grimm, 2020).

2. Inhibitor Binding Sites and Drug Development

Studies have identified specific inhibitor binding sites in mPGES1, providing insights into the development of effective inhibitors as a means to control inflammation. The identification of these sites, including the GSH binding site and a hydrophobic cleft thought to accommodate prostaglandin H(2) substrate, has been instrumental in the advancement of drug development targeting mPGES1. This research underlines the potential of mPGES1 inhibitors as highly selective options for controlling inflammation-related conditions (Prage, Pawelzik, Busenlehner, Kim, Morgenstern, Jakobsson, & Armstrong, 2011).

3. mPGES1 in Hepatocellular Carcinoma

mPGES1 has been identified as playing a role in hepatocellular carcinoma (HCC). Its expression is significantly increased in HCC tissue samples compared to normal liver tissue. The expression of mPGES1 is correlated with various malignant characteristics and enhanced tumorigenesis in HCC. This suggests that mPGES1 may serve as an important clinical and pharmacologic biomarker in HCC (Zang, Ni, Lian, Zhang, Liu, & Huang, 2013).

4. Transcriptional Regulation in Cancer

mPGES1, being a downstream enzyme in the prostaglandin pathway, is considered a better target than COX-2 for cancer progression due to fewer associated complications. However, the discovery of compounds that effectively inhibit mPGES1 has been challenging. Understanding the transcriptional regulation of mPGES1 could provide an alternative approach in drug discovery. Targeting the transcription factors that regulate mPGES1 expression could be a promising strategy in developing new therapeutics (Ramanan & Doble, 2016).

5. Role in Inflammatory and Pain Responses

mPGES1 is crucial in inflammatory responses and pain management. Mice lacking mPGES1 displayed a significant reduction in inflammatory responses in multiple assays, identifying mPGES1 as a key contributor to the pathogenesis of diseases like rheumatoid arthritis and in mediating acute pain during inflammatory responses. These findings suggest mPGES1 as a potential target for treating inflammatory diseases and associated pain (Trebino, Stock, Gibbons, Naiman, Wachtmann, Umland, Pandher, Lapointe, Saha, Roach, Carter, Thomas, Durtschi, Mcneish, Hambor, Jakobsson, Carty, Perez, & Audoly, 2003).

作用機序

MPGES1-IN-3 acts as a potent and selective inhibitor of the mPGES-1 enzyme. By inhibiting this enzyme, it prevents the synthesis of prostaglandin E2, a principal pro-inflammatory prostanoid .

Safety and Hazards

While specific safety and hazard information for mPGES1-IN-3 is not available, it’s worth noting that mPGES-1 inhibitors are generally considered promising for their potential to provide anti-inflammatory effects without the side effects associated with current anti-inflammatory drugs .

将来の方向性

The promise of mPGES-1 as a target for the next generation of anti-inflammatory drugs has been demonstrated in wild-type mice . Further development and evaluation of mPGES1-IN-3 will therefore be in other diseases where mPGES-1 plays a pathogenetic role .

特性

IUPAC Name

2-(2-chloro-6-fluoroanilino)-N-[3-fluoro-5-(trifluoromethyl)phenyl]-1-methyl-7,8-dihydro-[1,4]dioxino[2,3-e]benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClF5N4O3/c1-34-19-17(32-23(34)33-18-15(25)3-2-4-16(18)27)10-14(20-21(19)37-6-5-36-20)22(35)31-13-8-11(24(28,29)30)7-12(26)9-13/h2-4,7-10H,5-6H2,1H3,(H,31,35)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTSVKDMIYWWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C3=C2OCCO3)C(=O)NC4=CC(=CC(=C4)C(F)(F)F)F)N=C1NC5=C(C=CC=C5Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClF5N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

mPGES1-IN-3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
mPGES1-IN-3
Reactant of Route 2
Reactant of Route 2
mPGES1-IN-3
Reactant of Route 3
Reactant of Route 3
mPGES1-IN-3
Reactant of Route 4
mPGES1-IN-3
Reactant of Route 5
Reactant of Route 5
mPGES1-IN-3
Reactant of Route 6
mPGES1-IN-3

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。